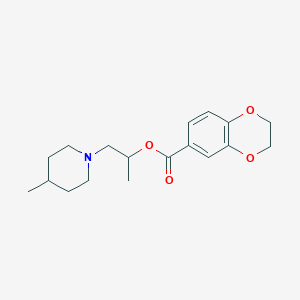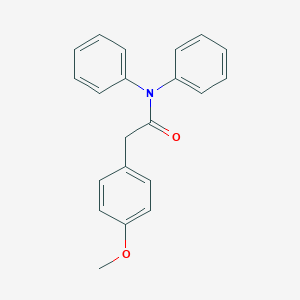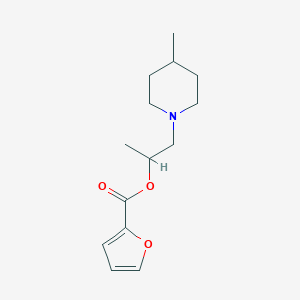
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, also known as MPBD, is a synthetic compound that belongs to the class of psychoactive substances. It has been found to possess a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), making it a potential candidate for further research in the field of neuroscience.
作用機序
The mechanism of action of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves the inhibition of SERT and DAT, leading to an increase in the levels of serotonin and dopamine in the synapse. This results in an enhancement of neurotransmission and an improvement in mood, motivation, and cognitive function.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects on the brain and body. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood, motivation, and cognitive function. It has also been found to increase the release of oxytocin, a hormone that is associated with social bonding and trust.
実験室実験の利点と制限
One of the major advantages of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate in lab experiments is its high affinity for SERT and DAT, making it a potent and selective inhibitor of these transporters. This allows for a more targeted and specific approach to studying the effects of serotonin and dopamine on the brain. However, one of the limitations of this compound is its potential for abuse and addiction, which can make it difficult to use in certain experimental settings.
将来の方向性
There are a number of future directions that can be explored in the research on 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. Another area of interest is its potential use in the treatment of depression and anxiety, particularly in cases where traditional antidepressants have been ineffective. Additionally, further research can be done on the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
合成法
The synthesis of 1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves the reaction of 4-methylpiperidine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure this compound.
科学的研究の応用
1-(4-Methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction. It has been found to act as a potent and selective inhibitor of SERT and DAT, leading to an increase in the levels of serotonin and dopamine in the brain. This in turn, results in an improvement in mood, motivation, and cognitive function.
特性
分子式 |
C18H25NO4 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
1-(4-methylpiperidin-1-yl)propan-2-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C18H25NO4/c1-13-5-7-19(8-6-13)12-14(2)23-18(20)15-3-4-16-17(11-15)22-10-9-21-16/h3-4,11,13-14H,5-10,12H2,1-2H3 |
InChIキー |
NNQDMHCMCLVAKP-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CC(C)OC(=O)C2=CC3=C(C=C2)OCCO3 |
正規SMILES |
CC1CCN(CC1)CC(C)OC(=O)C2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B257154.png)
![3-(3,4-Dimethoxyphenyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257193.png)
![N,N-dimethyl-4-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline](/img/structure/B257194.png)
![6-Benzyl-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257196.png)
![[3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-isopropyl-5-methylphenyl ether](/img/structure/B257197.png)
![6-[(4-Bromophenoxy)methyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257198.png)
![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257200.png)
![2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B257203.png)

![6-[(3-Methylphenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257209.png)
![6-(3-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257211.png)
![6-(1,3-Benzodioxol-5-yl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257212.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B257213.png)
